

An In-depth Technical Guide to Methyl o-toluate (Methyl 2-methylbenzoate)

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Compound of Interest

Compound Name: Methyl o-toluate

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Introduction

Methyl o-toluate, systematically known as methyl 2-methylbenzoate according to IUPAC nomenclature, is an aromatic ester with the chemical formula $C_9H_{10}O_2$.^{[1][2]} This colorless liquid possesses a mild, ester-like odor and is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^[3] It also finds applications in the fragrance and flavor industries due to its aromatic properties.^[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization.

Chemical and Physical Properties

Methyl 2-methylbenzoate is primarily produced synthetically through the Fischer esterification of o-toluic acid with methanol under acidic conditions.^[3] While it has no known natural biological role in living organisms, its derivatives are often utilized in the preparation of biologically active compounds.^[3]

Table 1: Physical and Chemical Properties of Methyl 2-methylbenzoate

Property	Value
IUPAC Name	methyl 2-methylbenzoate[2]
Synonyms	Methyl o-toluate, o-Toluic acid methyl ester, Methyl orthotoluate[2]
CAS Number	89-71-4[2]
Molecular Formula	C ₉ H ₁₀ O ₂ [2]
Molecular Weight	150.17 g/mol [2]
Appearance	Colorless to slightly yellow liquid[3]
Odor	Mild, ester-like[3]
Boiling Point	207-208 °C[3]
Melting Point	-50 °C
Density	1.073 g/mL at 25 °C[3]
Flash Point	82 °C[3]
Solubility	Limited solubility in water, miscible with ethanol and acetone[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 2-methylbenzoate.

Table 2: Spectroscopic Data for Methyl 2-methylbenzoate

Spectroscopic Technique	Key Data Points
^1H NMR (400 MHz, CDCl_3)	δ = 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.91 (s, 3H), 2.61 (s, 3H)[4]
^{13}C NMR	Signals at approximately: 167.3 (C=O), 140.1, 131.8, 130.7, 129.8, 125.7 (aromatic C), 51.8 (O-CH ₃), 21.7 (Ar-CH ₃)
Infrared (IR)	Prominent peaks around: 3059 cm^{-1} (aromatic C-H stretch), 2955 cm^{-1} (aliphatic C-H stretch), 1725 cm^{-1} (C=O ester stretch), 1290 cm^{-1} (C-O stretch)[5][6]
Mass Spectrometry (MS)	Molecular ion (M^+) at m/z = 150. Key fragments at m/z = 119 ($[\text{M}-\text{OCH}_3]^+$), 91 ($[\text{M}-\text{COOCH}_3]^+$)[7]

Experimental Protocols

The primary method for synthesizing methyl 2-methylbenzoate is the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst.

Synthesis of Methyl 2-methylbenzoate via Fischer Esterification

1. Materials and Equipment:

- o-Toluic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

2. Reaction Setup and Procedure:

- In a clean, dry round-bottom flask, combine o-toluic acid and an excess of methanol. For example, use a 1:10 molar ratio of o-toluic acid to methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 0.5 mL for every 15 mL of methanol) while stirring.[\[8\]](#)[\[9\]](#)
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[\[8\]](#)[\[9\]](#)
- Maintain the reflux for approximately 1-2 hours to allow the reaction to reach equilibrium.[\[10\]](#)

3. Work-up and Purification:

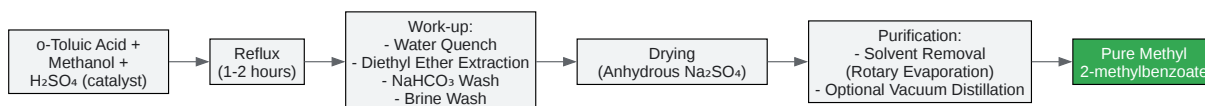
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel containing deionized water.
- Add diethyl ether to the separatory funnel to extract the methyl 2-methylbenzoate.
- Gently shake the funnel, venting frequently to release any pressure buildup.
- Allow the layers to separate and drain the lower aqueous layer.

- Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.^[11] Be cautious as this will produce CO₂ gas.
- Again, drain the aqueous layer.
- Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.
- Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
- Dry the organic layer over anhydrous sodium sulfate.
- Decant or filter the dried organic solution to remove the drying agent.
- Remove the diethyl ether solvent using a rotary evaporator to yield the crude methyl 2-methylbenzoate.
- For higher purity, the product can be further purified by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of methyl 2-methylbenzoate via Fischer esterification.

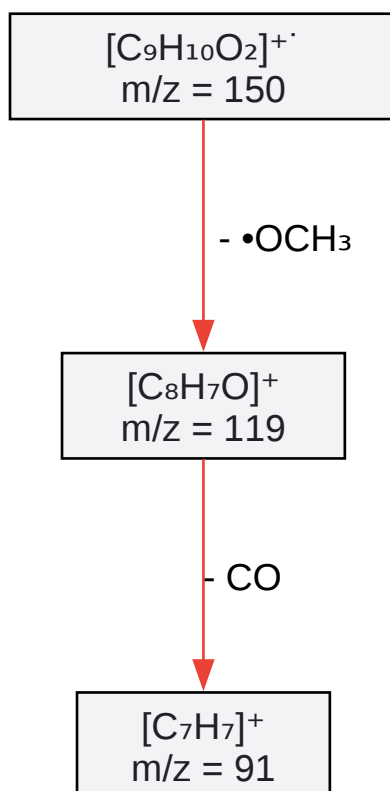


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Caption: Workflow for the synthesis of methyl 2-methylbenzoate.

Mass Spectrometry Fragmentation Pathway

The fragmentation of methyl 2-methylbenzoate in a mass spectrometer provides key structural information. The following diagram illustrates the primary fragmentation pathway.



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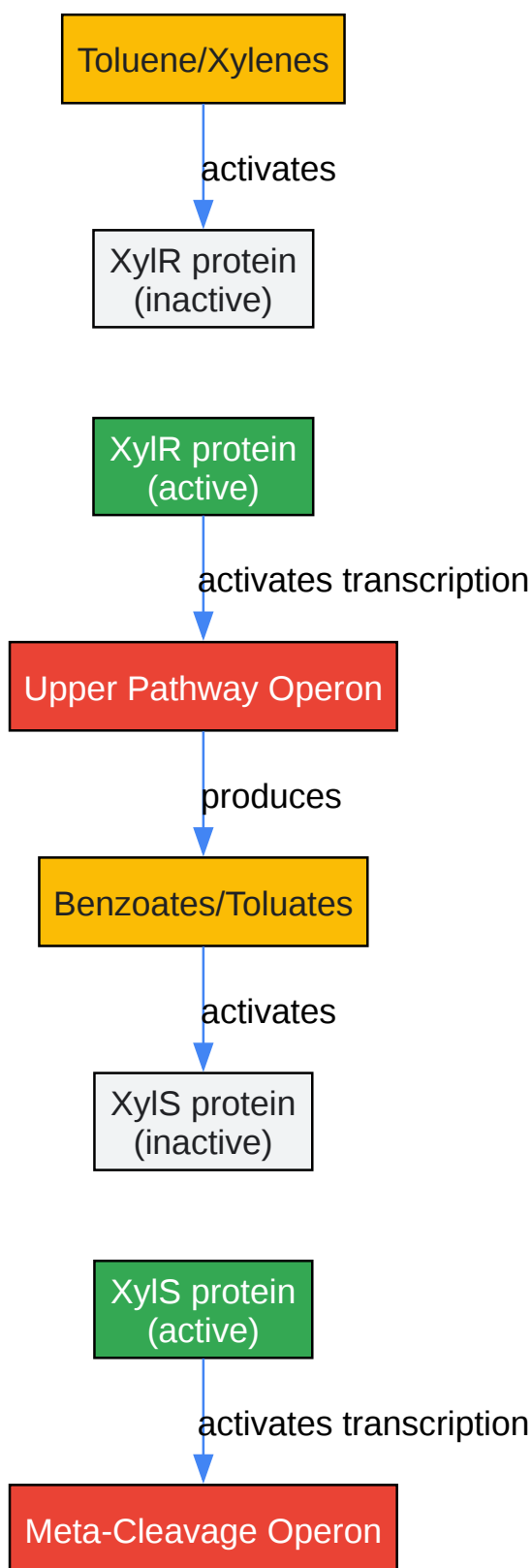
Caption: Primary fragmentation pathway of methyl 2-methylbenzoate.

Biological Activity and Signaling Pathways

While methyl 2-methylbenzoate itself is not known to have a specific biological role, related compounds have been studied. For instance, benzoate and methylbenzoates can be metabolized by certain bacteria, such as *Pseudomonas putida*, through the TOL plasmid-encoded meta-cleavage pathway for aromatic degradation.[12][13] This pathway is a key example of microbial catabolism of aromatic compounds. Further research into the biological activities of methyl 2-methylbenzoate and its derivatives could reveal potential applications in drug development and biotechnology. For example, some studies have investigated the insecticidal properties of methyl benzoate and its derivatives.[14]

TOL Plasmid Meta-Cleavage Pathway Regulation

The degradation of toluates (methylbenzoates) in *Pseudomonas putida* is controlled by a complex regulatory circuit on the TOL plasmid. This involves the XylR and XylS proteins which regulate the expression of the operons responsible for the breakdown of these aromatic compounds.



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Caption: Simplified regulation of the TOL plasmid degradation pathway.

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